![molecular formula C6H3BrClN3 B6163139 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine CAS No. 2090743-43-2](/img/no-structure.png)
5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic organic compound . It has a molecular weight of 232.47 .
Molecular Structure Analysis
The molecular formula of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is C6H3BrClN3 . The InChI code is 1S/C6H3BrClN3/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H,9,10,11) .Physical And Chemical Properties Analysis
5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is a solid .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine”, focusing on six unique applications:
Pharmaceuticals
This compound has shown potential in the field of pharmaceuticals. For instance, derivatives of 7-azaindole, which can be synthesized from compounds like 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine, have been used to create complexes with significant activity against various carcinoma cell lines . Additionally, mechanistic investigations of related compounds have revealed their ability to induce cell cycle arrest and apoptosis in cancer cells .
Organic Synthesis
In organic synthesis, this compound serves as an important raw material and intermediate. It is utilized in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs . Its derivatives have been used in the synthesis of potent and selective inhibitors for therapeutic purposes .
Analytical Chemistry
The compound can be used in analytical chemistry for method development and validation, including techniques like NMR, HPLC, LC-MS, and UPLC .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .
Mode of Action
If it shares similarities with its analogs, it might interact with its targets, possibly inhibiting their function and leading to changes in cellular processes .
Biochemical Pathways
If it acts like its analogs, it could potentially affect pathways related to cell cycle regulation .
Result of Action
If it behaves like its analogs, it might lead to cell cycle arrest, thereby inhibiting the proliferation of cells .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine involves the reaction of 3-chloro-5-nitropyridazine with sodium hydride and 1,2-dibromoethane, followed by reduction with palladium on carbon and hydrogen gas.", "Starting Materials": [ "3-chloro-5-nitropyridazine", "sodium hydride", "1,2-dibromoethane", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: React 3-chloro-5-nitropyridazine with sodium hydride and 1,2-dibromoethane in anhydrous DMF at 80°C for 24 hours.", "Step 2: Cool the reaction mixture and filter off the precipitate. Wash the precipitate with water and dry it.", "Step 3: Reduce the precipitate with palladium on carbon and hydrogen gas at room temperature and atmospheric pressure for 24 hours.", "Step 4: Filter off the palladium on carbon and evaporate the solvent to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent." ] } | |
CAS RN |
2090743-43-2 |
Product Name |
5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine |
Molecular Formula |
C6H3BrClN3 |
Molecular Weight |
232.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.